molecular formula C11H13NO2 B2436317 Methyl-1,2,3,4-Tetrahydrochinolin-7-carboxylat CAS No. 597562-79-3

Methyl-1,2,3,4-Tetrahydrochinolin-7-carboxylat

Katalognummer: B2436317
CAS-Nummer: 597562-79-3
Molekulargewicht: 191.23
InChI-Schlüssel: BDMQUHKEECRIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits a variety of biological activities that make it a candidate for drug development.

1.1. Neuropharmacological Potential

Research indicates that this compound acts as a monoamine oxidase inhibitor , which positions it as a potential treatment for depression and other mood disorders. Its interaction with neurotransmitter systems suggests neuroprotective effects that could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's .

1.2. Antimicrobial Activity

Studies have demonstrated that derivatives of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or adjunct therapies to combat resistant strains of bacteria .

3.1. Biological Evaluation

A study evaluated the biological activity of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate analogs against specific targets in the central nervous system. Results indicated that certain modifications to the structure enhanced its binding affinity to serotonin receptors, suggesting improved antidepressant effects .

3.2. Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of this compound revealed that modifications at the carboxylate position significantly influence its potency as a monoamine oxidase inhibitor. This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can bind to certain proteins, affecting their conformation and function. This binding can influence various cellular processes, including signal transduction and gene expression .

Cellular Effects

The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and neurodegeneration . It can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been reported to induce apoptosis and inhibit cell proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

At the molecular level, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro studies, the long-term effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cellular function have been observed, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can interact with cofactors, such as NADH and FAD, affecting their availability and function.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroquinolines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group at the 7-position can enhance its solubility and interaction with biological targets compared to other similar compounds .

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with insights from recent research findings.

Chemical Structure and Properties

MTHQ is characterized by the molecular formula C11H13NO2C_{11}H_{13}NO_2 and a molecular weight of approximately 191.23 g/mol. Its structure features a tetrahydroquinoline core with a carboxylate group at the 7-position, which is crucial for its biological activity. The compound's unique configuration allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

MTHQ has been shown to exhibit antibacterial and antifungal activities against various pathogens. Research indicates that it can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MTHQ. It has been reported to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . For instance, MTHQ demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its role as a potential chemotherapeutic agent.

The biological effects of MTHQ can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : MTHQ has been identified as an inhibitor of certain enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
  • Receptor Modulation : It may also modulate receptors associated with cell signaling pathways that regulate proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that MTHQ exhibited potent activity against multidrug-resistant bacterial strains, outperforming conventional antibiotics in some cases .
  • Cancer Cell Studies : In vitro studies have shown that treatment with MTHQ led to a dose-dependent reduction in cell viability in various cancer cell lines. The study indicated that at concentrations above 10 µM, MTHQ significantly inhibited the proliferation of cancer cells while having minimal effects on normal cells .

Research Findings Summary Table

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus; disrupts cell membranes.
AnticancerInduces apoptosis in MCF-7 and PC-3 cells; activates caspases.
Multidrug ResistancePotent against resistant strains; superior to conventional antibiotics.
Cell ViabilityDose-dependent inhibition; minimal impact on normal cells at therapeutic doses.

Eigenschaften

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMQUHKEECRIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597562-79-3
Record name methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl quinoline-7-carboxylate (185 mg, 1.0 mmol) and PtO2 (20 mg) in methanol (10 mL) was shaken under an atmosphere of hydrogen for 2 h. The reaction mixture was filtered through diatomaceous earth, and concentrated under reduced pressure to provide methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (189 mg): ESI MS m/z 192 [M+H]+.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid methyl ester was obtained as follows: To a solution of his (pentamethyl-cyclopentadiene iridium dichloride) (32 mg, 0.02 equiv.) in a degassed mixture of isopropanol (9.5 ml) and water (0.5 ml) was added quinoline-7-carboxylic acid methyl ester (374 mg, 2.00 mmol) and perchloric acid (70% in water, 0.02 ml, 0.1 equiv.). The mixture was stirred at 85° C. for 17 hours, then the solvents were evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient), yielding 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid methyl ester as a white solid, 305 mg (80%). MS (ISP): m/e=192.4 (M+H+); δII (300 MHz; CDCl3) 7.23 (1H, d), 7.13 (1H, s), 6.98 (1H, d), 3.86 (3H, s), 2.52 (2H, m), 3.32 (2H, t), 2.79 (2H, t), 1.94 (2H, m).
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

BF3 etherate (30.5 g; 2 equiv.) was first added dropwise to a solution of methyl quinoline-7-carboxylate (20.1 g; 1 equiv.) in 200 ml of methanol. Sodium cyanoboro-hydride (13.5 g; 2 equiv.) was then added in portions. The resulting reaction mixture was stirred for 20 minutes at room temperature and heated overnight at reflux (70-80° C.). When the conversion was complete, the reaction mixture was cooled to room temperature, the solvent was removed under reduced pressure and the residue was taken up in 300 ml of water and extracted 3× with EtOAc. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure, and the crude product was recrystallised from isopropanol. Methyl 1,2,3,4-tetrahydro-quinoline-7-carboxylate (14 g; 67.3%) was obtained in the form of a colorless solid.
Name
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of bis (pentamethyl-cyclopentadiene iridium dichloride) (32 mg, 0.02 equiv.) in a degassed mixture of isopropanol (9.5 ml) and water (0.5 ml) was added quinoline-7-carboxylic acid methyl ester (374 mg, 2.00 mmol) and perchloric acid (70% in water, 0.02 ml, 0.1 equiv.). The mixture was stirred at 85° C. for 17 hours, then the solvents were evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient), yielding 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid methyl ester as a white solid, 305 mg (80%). MS (ISP): m/e=192.4 (M+H+); δH (300 MHz; CDCl3) 7.23 (1H, d), 7.13 (1H, s), 6.98 (1H, d), 3.86 (3H, s), 2.52 (2H, m), 3.32 (2H, t), 2.79 (2H, t), 1.94 (2H, m).
[Compound]
Name
bis (pentamethyl-cyclopentadiene iridium dichloride)
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.